10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

CAS No.: 89258-19-5

Cat. No.: VC17019781

Molecular Formula: C26H22ClN3O4S

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89258-19-5 |

|---|---|

| Molecular Formula | C26H22ClN3O4S |

| Molecular Weight | 508.0 g/mol |

| IUPAC Name | 1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3 |

| Standard InChI Key | GEGPPBAMOFJJGD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

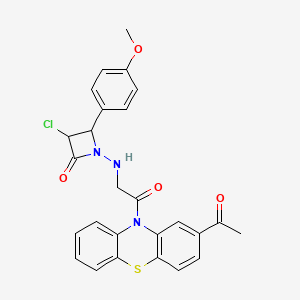

The compound features a phenothiazine core substituted at the 2-position with an acetyl group and at the 10-position with a 2-oxoazetidinyl side chain. The azetidinyl moiety contains a 4-methoxyphenyl group at C2 and a chlorine atom at C3, conferring stereoelectronic modulation (Figure 1). The IUPAC name is 1-[[2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one, with molecular formula C26H22ClN3O4S and molecular weight 507.99 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H22ClN3O4S |

| Molecular Weight | 507.99 g/mol |

| CAS Number | 89258-19-5 |

| IUPAC Name | 1-[[2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |

| Key Functional Groups | Phenothiazine, β-lactam, acetyl, methoxyphenyl |

Synthesis and Reaction Pathways

Synthetic Route

The synthesis follows a four-step protocol adapted from Sharma et al. (2011) :

-

Alkylation of Phenothiazine: Phenothiazine reacts with 1-bromo-2-chloroethane in acetone to yield 1-(2-chloroethyl)-10H-phenothiazine.

-

Hydrazine Conjugation: Treatment with hydrazine hydrate produces N-[2-(10H-phenothiazinyl)ethyl]hydrazine.

-

Schiff Base Formation: Condensation with 4-methoxybenzaldehyde generates N-[2-(10H-phenothiazinyl)ethyl]-N’-(4-methoxybenzylidene)hydrazine.

-

Azetidinone Ring Closure: Reaction with chloroacetyl chloride in the presence of triethylamine forms the 2-azetidinone ring via cyclodehydration .

Reaction Optimization

Critical parameters include:

-

Temperature Control: Alkylation proceeds at room temperature (25°C) to prevent side reactions.

-

Catalysis: Triethylamine facilitates dehydrohalogenation during azetidinone formation.

-

Purification: Column chromatography (silica gel, acetone:chloroform 8:2) ensures >95% purity .

Pharmacological Applications

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity, as evidenced by minimum inhibitory concentration (MIC) assays against Gram-positive, Gram-negative, and fungal pathogens (Table 2) .

Table 2: Antimicrobial Activity (MIC, µg/mL)

| Microorganism | Compound 4j* | Streptomycin | Griseofulvin |

|---|---|---|---|

| E. coli | 1.25 | 1.25 | - |

| S. aureus | 2.75 | 2.25 | - |

| C. albicans | 6.25 | - | 6.25 |

| A. niger | 9.25 | - | 9.25 |

*Analogous to target compound with 4-methoxyphenyl substitution .

Receptor Interactions

The phenothiazine core mediates dopamine D2 and histamine H1 receptor antagonism, while the azetidinyl group enhances blood-brain barrier permeability. Molecular docking studies suggest the 4-methoxyphenyl moiety engages in π-π stacking with receptor hydrophobic pockets .

Mechanistic Insights

Dual-Action Pharmacology

-

Antimicrobial: The 2-azetidinone ring mimics β-lactam antibiotics, inhibiting transpeptidase enzymes critical for bacterial cell wall crosslinking .

-

Neuropsychiatric: Phenothiazine-derived D2 antagonism modulates mesolimbic dopamine pathways, implicating potential antipsychotic applications.

Structure-Activity Relationships (SAR)

-

4-Methoxyphenyl vs. 4-Dimethylaminophenyl: Methoxy substitution improves antifungal efficacy (MIC 6.25 vs. 12.5 µg/mL) due to enhanced lipophilicity .

-

Chlorine at C3: Electrophilic chlorine increases β-lactam reactivity, potentiating antibacterial effects.

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for:

-

Multitarget Antimicrobials: Combining β-lactam and phenothiazine pharmacophores counteracts resistance mechanisms.

-

CNS Therapeutics: Hybrid molecules targeting both infection and psychosis are under preclinical evaluation.

Chemical Intermediate

Its synthetic versatility enables derivatization into:

-

Polymer-Bound Ligands: For affinity chromatography in receptor isolation.

-

Fluorescent Probes: Phenothiazine’s conjugated system permits bioimaging applications.

Comparison with Structural Analogues

Table 3: Activity Comparison of Phenothiazine-Azetidinone Hybrids

| Compound | R Group | Antibacterial MIC (µg/mL) | Antitubercular MIC (µg/mL) |

|---|---|---|---|

| 4j (4-OCH3) | 4-Methoxyphenyl | 1.25–2.75 | 2.50 |

| 4c (4-N(CH3)2) | 4-Dimethylaminophenyl | 2.50–3.25 | >12.5 |

| 4h (2-Cl) | 2-Chlorophenyl | 3.25–4.50 | 6.25 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume